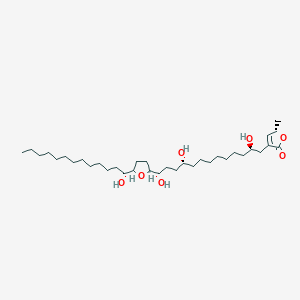

Asitrocin

Description

Properties

Molecular Formula |

C35H64O7 |

|---|---|

Molecular Weight |

596.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,10R,13S)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-12-11-13-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32-,33+,34+/m0/s1 |

InChI Key |

DRFBUADSYRWIKE-HOSDBOMYSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H](CC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

asitrocin |

Origin of Product |

United States |

Foundational & Exploratory

Azithromycin's Mechanism of Action in Gram-Negative Bacteria: An In-Depth Technical Guide

Abstract

Azithromycin (B1666446), a prominent member of the azalide subclass of macrolide antibiotics, is widely recognized for its clinical efficacy. While its primary mechanism of action—inhibition of bacterial protein synthesis—is well-established, its activity in Gram-negative bacteria is a complex interplay of ribosomal interaction, membrane permeation, and evasion of cellular defense mechanisms. This technical guide provides a comprehensive overview of the core mechanisms governing azithromycin's effects on Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

The principal antibacterial effect of azithromycin is bacteriostatic, achieved by arresting protein synthesis.[1] This process is initiated by the drug's specific and reversible binding to the bacterial 50S ribosomal subunit.[2][3]

1.1 Binding Site and Molecular Interaction

Azithromycin targets the 23S rRNA component of the 50S subunit, specifically binding within the nascent peptide exit tunnel (NPET).[4][5][6] Analysis of the crystal structure of the 50S subunit from Deinococcus radiodurans complexed with azithromycin confirms that the drug physically obstructs this tunnel.[3] This blockage sterically hinders the elongation of the polypeptide chain, effectively halting the translation of mRNA and preventing the synthesis of essential bacterial proteins.[2][4][7] Unlike some antibiotics, nucleic acid synthesis is not directly affected by this process.[7][8] Studies on Escherichia coli ribosomes reveal a two-step binding process: an initial low-affinity interaction in the upper part of the exit tunnel, followed by a slower shift to a high-affinity binding site that is more potent in blocking the nascent peptide.[9]

Critical Barriers in Gram-Negative Bacteria

The inherent structural differences in Gram-negative bacteria, particularly the outer membrane and the presence of sophisticated efflux systems, present significant challenges to azithromycin's efficacy.

2.1 The Outer Membrane Permeability Barrier

The Gram-negative outer membrane (OM) is a formidable barrier against many hydrophobic antibiotics, including azithromycin.[10][11][12] Azithromycin is thought to traverse this lipid bilayer via the hydrophobic pathway.[10][13][14] The significance of this barrier is highlighted by studies on OM mutants of E. coli and Salmonella typhimurium. Mutations that disrupt the synthesis of lipopolysaccharide (LPS) components, such as the lipid A (lpxA, firA mutations) or the inner core (rfaE mutation), lead to a dramatic increase in susceptibility, decreasing the Minimum Inhibitory Concentration (MIC) of azithromycin by factors of 16 to 64.[11][13][14] Similarly, the use of OM permeabilizing agents, such as polymyxin (B74138) B nonapeptide, can sensitize wild-type E. coli to azithromycin by a factor of 10 to 30.[10][13][14]

Table 1: Effect of Outer Membrane Mutations on Azithromycin MIC in Gram-Negative Bacteria

| Bacterial Strain | Genotype / Mutation | Fold Decrease in Azithromycin MIC | Reference |

| E. coli & S. typhimurium | lpxA, firA (Lipid A synthesis) | 16 to 64 | [11][13] |

| E. coli & S. typhimurium | rfaE (LPS inner-core synthesis) | 16 to 64 | [11][13] |

| E. coli UB1005 | DC2 (OM-altered mutant) | 8 | [12] |

2.2 Efflux Pump-Mediated Resistance

Once inside the periplasm, azithromycin faces another line of defense: active efflux pumps. In Gram-negative bacteria, tripartite efflux systems, particularly those of the Resistance-Nodulation-Division (RND) superfamily like the AcrAB-TolC complex in E. coli, are major contributors to intrinsic and acquired resistance.[15][16] These pumps actively expel antibiotics from the cell, preventing them from reaching their intracellular target at a sufficient concentration.[16]

The critical role of these pumps is demonstrated by the use of efflux pump inhibitors (EPIs). Phenylalanine-arginine β-naphthylamide (PAβN), a known inhibitor of the AcrAB-TolC complex, has been shown to significantly enhance the activity of azithromycin against multidrug-resistant E. coli in a dose-dependent manner.[17][18][19] This synergistic effect underscores the importance of efflux as a primary mechanism of resistance.[18]

Table 2: Synergistic Effect of an Efflux Pump Inhibitor (PAβN) with Azithromycin (AZT) Against E. coli

| Strain | Treatment | Effect | Reference |

| MDR E. coli | AZT + PAβN (various concentrations) | Significant enhancement of AZT activity | [17][18] |

| E. coli CDC AR-0346 | Synergistic combinations of AZT and PAβN | Bacterial killing observed at sub-MIC concentrations of AZT | [19] |

Additional Mechanisms of Action

Beyond direct protein synthesis inhibition, azithromycin exhibits other activities that contribute to its therapeutic effect, particularly against certain Gram-negative pathogens.

3.1 Inhibition of Quorum Sensing

In Pseudomonas aeruginosa, a pathogen prevalent in chronic infections, azithromycin has been shown to interfere with the quorum-sensing (QS) circuitry at sub-inhibitory concentrations.[20][21] Quorum sensing is a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[22] Azithromycin inhibits the transcription of autoinducer synthase genes, specifically lasI and rhlI, leading to a decreased production of the signaling molecules 3-oxo-C₁₂-HSL and C₄-HSL.[20] This disruption of the QS system results in reduced production of key virulence factors, such as elastase and rhamnolipids, thereby attenuating the pathogen's virulence.[20][21]

Experimental Protocols

The following section details standardized methodologies for key experiments used to evaluate the mechanism of action of azithromycin.

4.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[23][24]

Methodology: Broth Microdilution

-

Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of azithromycin in an appropriate solvent.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the azithromycin stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[25]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate, except for a negative control well (media only). Include a positive control well (inoculum without antibiotic).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.[25]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of azithromycin in which there is no visible turbidity or pellet of bacterial growth.[24]

4.2 Protocol: Outer Membrane Permeability Assay

This assay measures the ability of a compound to disrupt the Gram-negative outer membrane, often by measuring the uptake of a hydrophobic fluorescent probe, 1-N-phenylnaphthylamine (NPN).

Methodology: NPN Uptake Assay

-

Cell Preparation: Grow the Gram-negative bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in a buffer (e.g., 5 mM HEPES, pH 7.2).

-

Assay Setup: In a fluorometer cuvette or a 96-well black plate, add the bacterial suspension.

-

NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments like a disrupted membrane.

-

Baseline Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Compound Addition: Add azithromycin (or a known permeabilizing agent as a positive control, like polymyxin B) to the cuvette and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the bacterial outer membrane, signifying an increase in membrane permeability.

4.3 Protocol: Analysis of Drug-Ribosome Interaction

Studying the direct interaction of azithromycin with its target requires the isolation of ribosomes and subsequent binding analysis.

Methodology: Ribosome Isolation and Binding Assay

-

Cell Lysis: Grow a large culture of bacteria (e.g., E. coli) and harvest the cells. Lyse the cells using a method that preserves ribosome integrity, such as grinding with alumina (B75360) or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at a low speed (e.g., 30,000 x g) to remove cell debris, yielding a clarified S30 lysate.

-

Crude Ribosome Pelleting: Layer the S30 lysate over a sucrose (B13894) cushion and ultracentrifuge at high speed (e.g., >100,000 x g). The ribosomes will form a pellet.[26]

-

Sucrose Gradient Purification: Resuspend the crude ribosome pellet and layer it onto a linear sucrose gradient (e.g., 10-40%). Ultracentrifuge the gradient, which will separate 70S ribosomes from the 30S and 50S subunits.[26]

-

Fraction Collection & Analysis: Fractionate the gradient and analyze the fractions using UV absorbance (A₂₆₀) to locate the ribosomal peaks. Pool the fractions containing the 50S subunits.

-

Binding Assay: The interaction can be studied using various biophysical techniques, such as equilibrium dialysis with radiolabeled azithromycin, isothermal titration calorimetry (ITC), or structural methods like cryo-electron microscopy (cryo-EM) after incubation of the purified 50S subunits with the drug.

Conclusion

The mechanism of action of azithromycin in Gram-negative bacteria is a multifaceted process. While its fundamental activity relies on the inhibition of protein synthesis via binding to the 50S ribosomal subunit, its clinical effectiveness is heavily modulated by its ability to overcome the formidable outer membrane barrier and evade efflux pump systems. Furthermore, its capacity to disrupt bacterial communication through quorum sensing inhibition adds another layer to its antibacterial profile against specific pathogens like P. aeruginosa. For drug development professionals, a comprehensive understanding of these interconnected mechanisms is paramount. Strategies to enhance outer membrane permeation or co-administer effective efflux pump inhibitors could potentiate azithromycin's activity, potentially revitalizing its use against challenging multidrug-resistant Gram-negative infections.

References

- 1. nbinno.com [nbinno.com]

- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azithromycin - Wikipedia [en.wikipedia.org]

- 8. Zimax | 200 mg/5 ml | Suspension | জিম্যাক্স ২০০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 9. researchgate.net [researchgate.net]

- 10. Outer membrane permeability barrier to azithromycin, clarithromycin, and roxithromycin in gram-negative enteric bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

- 17. Boosting the Antibacterial Activity of Azithromycin on Multidrug-Resistant Escherichia coli by Efflux Pump Inhibition Coupled with Outer Membrane Permeabilization Induced by Phenylalanine-Arginine β-Naphthylamide: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 18. Boosting the Antibacterial Activity of Azithromycin on Multidrug-Resistant Escherichia coli by Efflux Pump Inhibition Coupled with Outer Membrane Permeabilization Induced by Phenylalanine-Arginine β-Naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Azithromycin Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of azithromycin inhibition of HSL synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reporting of Azithromycin Activity against Clinical Isolates of Extensively Drug-Resistant Salmonella enterica Serovar Typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Azithromycin

Introduction

Azithromycin (B1666446) is a semisynthetic, broad-spectrum macrolide antibiotic, distinguished as the first member of the azalide subclass.[1] Its development marked a significant advancement in antimicrobial therapy, offering an improved pharmacokinetic profile and a broader spectrum of activity compared to its predecessor, erythromycin (B1671065).[2] This technical guide provides a comprehensive overview of the discovery and development timeline of azithromycin, detailing its synthesis, mechanism of action, pharmacokinetic properties, clinical evaluation, and the emergence of resistance. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights and quantitative data.

Discovery and Development Timeline

The journey of azithromycin from a laboratory discovery to a global blockbuster antibiotic is a testament to rational drug design and strategic pharmaceutical development. The timeline began with the established class of macrolide antibiotics, pioneered by erythromycin in the 1950s.[3]

-

1952: The first macrolide antibiotic, erythromycin, is discovered and introduced for clinical use.[3]

-

1970s-1980s: Efforts are focused on creating synthetic and semisynthetic versions of erythromycin to improve its stability in acidic environments and its pharmacokinetic properties.[3]

-

1980: A team of researchers at the Croatian pharmaceutical company Pliva, including Dr. Slobodan Đokić, Gabrijela Kobrehel, Dr. Gorjana Lazarevski, and Dr. Zrinka Tamburašev, successfully synthesize azithromycin.[1][4] This new compound is a 15-membered azalide, created by inserting a nitrogen atom into the 14-membered lactone ring of erythromycin.[4][5]

-

1981: Pliva files for patent protection for their novel compound, azithromycin.[1]

-

1986: A pivotal licensing agreement is signed between Pliva and the US-based pharmaceutical company Pfizer, granting Pfizer the rights to market azithromycin in the United States and Western Europe.[1]

-

1988: Azithromycin is first approved for medical use and launched by Pliva in Central and Eastern Europe under the brand name Sumamed®.[1]

-

1991: Pfizer launches azithromycin in the US market under the brand name Zithromax®.[1]

-

2005: The patent protection for azithromycin expires, paving the way for the development and sale of generic versions.

Chemical Synthesis

The synthesis of azithromycin is a multi-step process starting from erythromycin A. The key innovation was the insertion of a nitrogen atom into the macrolide ring, which defines it as an azalide.[4]

Experimental Protocol: Semisynthesis of Azithromycin from Erythromycin A

The transformation of erythromycin A into azithromycin generally involves four main steps:[6][7][8][9]

-

Oximation: Erythromycin A is converted to its oxime derivative, typically at the C9-ketone. This is usually achieved by reacting erythromycin A with hydroxylamine (B1172632) hydrochloride in a suitable solvent system.

-

Beckmann Rearrangement: The erythromycin A oxime undergoes a Beckmann rearrangement. This reaction, often facilitated by a sulfonyl chloride (e.g., 4-toluenesulfonyl chloride) in the presence of a base, leads to the expansion of the 14-membered ring to a 15-membered lactam (an imino ether intermediate).[4]

-

Reduction: The imino ether intermediate is then reduced to the corresponding secondary amine, 9-deoxo-9a-aza-9a-homoerythromycin A. This reduction can be carried out using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation.[10]

-

Reductive N-methylation: The final step is the methylation of the newly introduced secondary amine. The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde (B43269) and formic acid, is a common method to introduce the N-methyl group, yielding azithromycin.[6][10]

Mechanism of Action

Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[11]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

-

Entry and Accumulation: Azithromycin, being lipophilic, readily penetrates the bacterial cell membrane. It is known to accumulate to high concentrations within phagocytic cells, which then transport the drug to the site of infection.[3]

-

Ribosomal Binding: Inside the bacterium, azithromycin binds to the 50S subunit of the bacterial ribosome.[11] Specifically, it binds to the 23S rRNA within the polypeptide exit tunnel.

-

Inhibition of Translocation: This binding interferes with the translocation step of protein synthesis, preventing the peptidyl-tRNA from moving from the A-site to the P-site on the ribosome. This action halts the elongation of the polypeptide chain.[2]

-

Bacteriostatic Effect: By arresting protein synthesis, azithromycin stops bacterial growth and replication, leading to a bacteriostatic effect. At higher concentrations, it can be bactericidal against certain pathogens.

Experimental Protocol: Protein Synthesis Inhibition Assay

The inhibitory effect of azithromycin on protein synthesis can be quantified using radiolabeling techniques.

-

Bacterial Culture: A susceptible bacterial strain (e.g., Haemophilus influenzae) is cultured to a logarithmic growth phase.

-

Antibiotic Incubation: The culture is divided into aliquots, and varying concentrations of azithromycin are added. A control with no antibiotic is included.

-

Radiolabeling: A radiolabeled amino acid, such as [³⁵S]methionine, is added to each culture.

-

Incorporation Measurement: The cells are incubated for a defined period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

Quantification: The reaction is stopped (e.g., by adding trichloroacetic acid to precipitate proteins). The precipitated proteins are collected on a filter, and the radioactivity is measured using a scintillation counter.

-

Analysis: The rate of protein synthesis is calculated based on the amount of incorporated radioactivity. The concentration of azithromycin that inhibits protein synthesis by 50% (IC₅₀) is then determined. Studies have shown an IC₅₀ for azithromycin of approximately 0.4 µg/mL in H. influenzae.[12][13]

Pharmacokinetic Properties

Azithromycin's clinical success is largely attributed to its unique pharmacokinetic profile, characterized by extensive tissue distribution and a long elimination half-life.[3]

| Parameter | Value | Reference |

| Oral Bioavailability | ~37-38% | [4][5] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 2.1 - 3.2 hours | [3] |

| Plasma Protein Binding | 7% to 51% (concentration-dependent) | [14] |

| Volume of Distribution (Vd) | 54.1 to 244.5 L/kg (Adults/Children) | [4] |

| Elimination Half-life (t₁/₂) | ~68 hours | [3] |

| Primary Route of Elimination | Biliary excretion (largely as unchanged drug) | [3] |

| Urinary Excretion | ~6% of the dose as unchanged drug | [3] |

| Table 1: Summary of Key Pharmacokinetic Parameters of Azithromycin in Adults. |

Clinical Development and Efficacy

Azithromycin has been evaluated in numerous clinical trials for a wide range of bacterial infections.[15] Pivotal trials demonstrated its efficacy in treating respiratory tract, skin, and sexually transmitted infections, often with shorter treatment durations than comparator drugs.[1][16]

| Indication | Comparator | Azithromycin Regimen | Clinical Cure/Success Rate (Azithromycin) | Clinical Cure/Success Rate (Comparator) | Reference |

| Acute Exacerbation of Chronic Bronchitis | Clarithromycin (10 days) | 500 mg once daily for 3 days | 85% | 82% | [1] |

| Acute Bacterial Sinusitis | Amoxicillin/clavulanate (10 days) | 500 mg once daily for 3 days | 88% (at Day 10) | 85% (at Day 10) | [1] |

| Community-Acquired Pneumonia | Cefuroxime axetil (10 days) | 500 mg Day 1, then 250 mg daily for 4 days | 88% | 88% | [1] |

| Uncomplicated Chlamydial Urethritis/Cervicitis | Doxycycline (7 days) | 1 g single dose | 97% | 100% | [15] |

| Table 2: Efficacy of Azithromycin in Pivotal Clinical Trials for Key Indications. |

Spectrum of Activity and Resistance

Azithromycin is effective against a broad range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[16] However, the emergence of resistance is a growing concern.

Minimum Inhibitory Concentrations (MICs)

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (erythromycin-susceptible) | ≤0.125 | ≤0.125 |

| Haemophilus influenzae | 0.5 - 1 | 1 - 2 |

| Moraxella catarrhalis | ≤0.06 | ≤0.06 |

| Neisseria gonorrhoeae | 0.25 | 1 |

| Chlamydia trachomatis | 0.125 | 0.125 |

| Mycobacterium avium complex | 16 | >64 |

| Table 3: Representative MIC values for Azithromycin against common pathogens. Note: Values can vary based on geographic location and testing methodology.[17][18] |

Mechanisms of Resistance

Bacteria have developed several mechanisms to evade the action of azithromycin:

-

Target Site Modification: The most common mechanism is the methylation of the 23S rRNA at the antibiotic binding site, mediated by erm (erythromycin ribosome methylase) genes. This modification reduces the drug's affinity for the ribosome.

-

Efflux Pumps: Bacteria can acquire genes (e.g., mef for macrolide efflux) that code for membrane proteins that actively pump azithromycin out of the cell, preventing it from reaching its ribosomal target.

-

Ribosomal Mutations: Mutations in the 23S rRNA gene or in ribosomal proteins (such as L4 and L22) can alter the structure of the binding site, thereby decreasing drug binding.

-

Enzymatic Inactivation: Though less common for azithromycin, some bacteria can produce enzymes (esterases or phosphotransferases) that modify and inactivate the antibiotic.

Conclusion

The discovery and development of azithromycin represent a landmark achievement in medicinal chemistry and pharmaceutical science. By modifying the erythromycin scaffold, researchers at Pliva created a drug with superior pharmacokinetic properties and a broader clinical utility that has had a lasting impact on the treatment of infectious diseases worldwide. Understanding its development timeline, detailed mechanisms, and the challenges of emerging resistance is crucial for the ongoing effort to develop the next generation of antimicrobial agents.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. Azithromycin | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

- 3. Azithromycin - Wikipedia [en.wikipedia.org]

- 4. Influential predictors of azithromycin pharmacokinetics: a systematic review of population pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. EP0941999A2 - Preparation of azithromycin dihydrate - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin [pdb101.rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. AZITHROMYCIN Tablets USP 250 mg and 500 mg [dailymed.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of Azithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of azithromycin (B1666446), a widely used azalide antibiotic. The document focuses on key pharmacodynamic parameters, detailed experimental protocols, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Pharmacodynamic Characteristics of Azithromycin

Azithromycin exhibits a unique pharmacodynamic profile characterized by its mechanism of action, concentration- and time-dependent killing activities, and prolonged post-antibiotic effects.

Mechanism of Action

Azithromycin's primary antibacterial effect is achieved through the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, interfering with the translocation of peptides and ultimately halting bacterial growth.[1][2][3] Beyond its direct antibacterial action, azithromycin also possesses significant immunomodulatory properties, influencing host cell signaling pathways to modulate inflammatory responses.[4][5][6]

Time-Kill Kinetics

The bactericidal activity of azithromycin is generally considered to be time-dependent, although some studies suggest a concentration-dependent component, particularly at higher concentrations.[7] Typically, its effect is maximized when the drug concentration is maintained above the minimum inhibitory concentration (MIC) for an extended period. While often classified as bacteriostatic, azithromycin can exhibit bactericidal effects at concentrations several times higher than the MIC.[7][8]

Post-Antibiotic Effect (PAE)

A hallmark of azithromycin's pharmacodynamics is its prolonged post-antibiotic effect (PAE). This phenomenon, where bacterial growth suppression persists even after the antibiotic concentration falls below the MIC, is observed for a variety of respiratory pathogens.[1][5][9] The extended PAE contributes significantly to the efficacy of its dosing regimens.

Mutant Prevention Concentration (MPC)

The mutant prevention concentration (MPC) is a critical parameter for understanding and potentially mitigating the development of antibiotic resistance. It represents the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants. For azithromycin, the MPC has been determined for key respiratory pathogens like Streptococcus pneumoniae, providing insights into dosing strategies that may minimize the selection of resistant subpopulations.[3][10][11]

Quantitative Pharmacodynamic Data

The following tables summarize key in vitro pharmacodynamic parameters of azithromycin against common respiratory pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Azithromycin against Streptococcus pneumoniae

| MIC (mg/L) | Percentage of Isolates (%) |

| ≤0.015 | 0 |

| 0.03 | 15 |

| 0.06 | 63 |

| 0.125 | 91 |

| 0.25 | 20 |

| 0.5 | 2 |

| MIC₅₀ (mg/L) | 0.125 |

| MIC₉₀ (mg/L) | 0.25 |

Data compiled from a study of 191 clinical isolates of S. pneumoniae.[10]

Table 2: Minimum Inhibitory Concentration (MIC) Distribution of Azithromycin against Haemophilus influenzae

| MIC (mg/L) | Percentage of Isolates (%) |

| ≤0.25 | 2.2 |

| 0.5 | 17.9 |

| 1 | 47.8 |

| 2 | 29.9 |

| 4 | 2.2 |

| MIC₅₀ (mg/L) | 1 |

| MIC₉₀ (mg/L) | 2 |

Data from a surveillance study of H. influenzae isolates.[12]

Table 3: Post-Antibiotic Effect (PAE) of Azithromycin against Respiratory Pathogens

| Pathogen | Azithromycin Concentration | PAE Duration (hours) |

| Streptococcus pneumoniae | 0.5 mg/L | ~2.0 |

| Streptococcus pyogenes | 10 x MIC | 3.5 |

| Haemophilus influenzae | 0.5 mg/L | ~2.2 |

| Moraxella catarrhalis | 0.5 mg/L | ~2.6 |

| Klebsiella spp. | 10 x MIC | 2.0 |

Data compiled from multiple studies.[1][5]

Table 4: Mutant Prevention Concentration (MPC) of Azithromycin against Streptococcus pneumoniae

| Parameter | Value (mg/L) |

| MPC₅₀ | 1 |

| MPC₉₀ | 4 |

Data from a study of 191 penicillin/macrolide-susceptible clinical isolates of S. pneumoniae.[10]

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro pharmacodynamic experiments for azithromycin.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Azithromycin Stock Solution: Prepare a stock solution of azithromycin in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilutions: Perform serial twofold dilutions of the azithromycin solution in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture of the test organism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of azithromycin that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the rate and extent of bactericidal activity of an antibiotic.

Protocol:

-

Bacterial Culture: Grow the test organism to the logarithmic phase in an appropriate broth medium.

-

Inoculum Preparation: Adjust the bacterial culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Azithromycin: Add azithromycin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each suspension.

-

Viable Cell Counts: Perform serial dilutions of the samples and plate them onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each azithromycin concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

Post-Antibiotic Effect (PAE) Determination

This protocol outlines the steps to measure the duration of the PAE.

Protocol:

-

Exposure Phase: Expose a standardized bacterial inoculum (logarithmic phase) to a specific concentration of azithromycin (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is incubated without the antibiotic.

-

Removal of Antibiotic: After the exposure period, remove the azithromycin by centrifugation and washing the bacterial pellet, or by a 1:1000 dilution of the culture.

-

Regrowth Phase: Resuspend the washed bacteria in fresh, pre-warmed, antibiotic-free broth and incubate.

-

Viable Counts: Monitor the growth of the antibiotic-exposed and control cultures by performing viable cell counts at regular intervals (e.g., every hour) until the turbidity of the cultures is equivalent.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Mutant Prevention Concentration (MPC) Assay

The MPC assay determines the antibiotic concentration that prevents the growth of resistant mutants.

Protocol:

-

High-Density Inoculum Preparation: Prepare a high-density bacterial inoculum of ≥10¹⁰ CFU/mL from an overnight culture.

-

Agar Plate Preparation: Prepare a series of agar plates containing serial twofold dilutions of azithromycin.

-

Inoculation: Plate a large volume of the high-density inoculum onto each agar plate.

-

Incubation: Incubate the plates at 35-37°C for 48-72 hours.

-

MPC Determination: The MPC is the lowest concentration of azithromycin that prevents the growth of any bacterial colonies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by azithromycin and the workflows of in vitro pharmacodynamic experiments.

Signaling Pathways

Caption: Azithromycin's antibacterial mechanism of action.

Caption: Azithromycin's immunomodulatory signaling pathways.

Experimental Workflows

Caption: Workflow for a time-kill assay.

Caption: Workflow for post-antibiotic effect (PAE) determination.

References

- 1. Post-antibiotic effect of azithromycin on respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Post-antibiotic effect of azithromycin on respiratory tract pathogens. | Semantic Scholar [semanticscholar.org]

- 3. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Lanbyâs Post-Antibiotic Protocol | The Lanby [thelanby.com]

- 5. [The postantibiotic effect of azithromycin on respiratory pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A time-kill evaluation of clarithromycin and azithromycin against two extracellular pathogens and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azithromycin Pharmacodynamics against Persistent Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Azithromycin chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Azithromycin (B1666446)

Introduction

Azithromycin is a semi-synthetic macrolide antibiotic belonging to the azalide subclass.[1][2] Discovered in 1980, it is derived from erythromycin (B1671065) A and is characterized by the incorporation of a methyl-substituted nitrogen atom into the 15-membered macrocyclic lactone ring.[3][4] This structural modification confers enhanced acid stability, a broader spectrum of activity, and unique pharmacokinetic properties, including a long half-life and extensive tissue penetration.[5][6] Beyond its well-established antibacterial effects, azithromycin exhibits significant anti-inflammatory and immunomodulatory activities.[7][8] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis.

Chemical Structure and Identification

Azithromycin's distinct structure is central to its biological activity. It is composed of a 15-membered azalactone ring to which two sugar moieties, desosamine (B1220255) and cladinose, are attached.[2] The nitrogen atom in the aglycone ring differentiates it from other macrolides like erythromycin.[3]

-

IUPAC Name : (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[3][9]

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic parameters of azithromycin are summarized below. These properties contribute to its clinical efficacy, allowing for short-course, once-daily dosing regimens.[12][13]

| Property | Value | Reference(s) |

| Molecular Weight | 748.98 - 749.0 g/mol | [4][10] |

| Appearance | White to off-white crystalline powder | [1][4][11] |

| Melting Point | 113 - 128 °C | [1][3][11] |

| Solubility | Minimally soluble in water; Soluble in ethanol, DMSO, chloroform | [1][3][11] |

| pKa | 5.41 | [11] |

| LogP (Octanol-Water) | 3.03 - 3.33 | [3][11] |

| Oral Bioavailability | ~37% | [4][13] |

| Plasma Protein Binding | Variable: 7% (at 2 µg/mL) to 51% (at 0.02 µg/mL) | [14] |

| Terminal Half-Life | ~68 hours | [5][14] |

| Metabolism | Primarily hepatic | [14] |

| Elimination | Major route is biliary excretion, predominantly as unchanged drug | [5] |

Mechanism of Action

Azithromycin exerts its effects through two primary mechanisms: direct antibacterial action by inhibiting protein synthesis and indirect action via modulation of host immune responses.

Antibacterial Action

Azithromycin's bacteriostatic activity is achieved by targeting the bacterial ribosome.[7] It binds to the 23S rRNA component of the large 50S ribosomal subunit, at a site within the nascent peptide exit tunnel.[12][14][15] This binding event physically obstructs the path of the growing polypeptide chain, which in turn inhibits the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.[15] The ultimate result is the cessation of bacterial protein synthesis.[5][15] Some evidence also suggests it may interfere with the assembly of the 50S ribosomal subunit.[4][12]

Immunomodulatory Action

Azithromycin has potent anti-inflammatory effects that are independent of its antibacterial properties.[8] These effects are mediated through the modulation of key intracellular signaling pathways in immune and epithelial cells.

A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[16] Azithromycin prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This action inhibits the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes and reducing the production of cytokines such as TNF-α, IL-6, and IL-8.[7][8][16]

Additionally, azithromycin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK and JNK pathways.[17][18] By suppressing these pathways, it can further reduce the expression of inflammatory cytokines and chemokines.[18]

Experimental Protocols

Protocol for Spectrophotometric Determination of Azithromycin

This method is based on the oxidation of azithromycin with potassium permanganate (B83412) to yield formaldehyde, which is then reacted with acetylacetone (B45752) to form a yellow chromogen that can be quantified spectrophotometrically.[19]

Methodology:

-

Standard Solution Preparation: Prepare a stock solution of azithromycin working standard at a concentration of 250 µg/mL in a suitable solvent.

-

Sample Preparation:

-

Pipette aliquots of the standard solution (e.g., 0.4, 0.8, 1.0, 2.0, 3.0 mL) into a series of 10 mL volumetric flasks to create a calibration curve in the range of 10-75 µg/mL.[19]

-

For pharmaceutical dosage forms, weigh and powder a sufficient quantity of tablets, dissolve in a solvent, and dilute to fall within the calibration range.

-

-

Reaction:

-

To each flask, add a specified volume of potassium permanganate solution to initiate oxidation.

-

Add a reagent solution containing acetylacetone and ammonium (B1175870) acetate.

-

-

Incubation and Measurement:

-

Heat the reaction flasks in a water bath at 37°C for 1 minute.[19]

-

Cool the flasks to room temperature and adjust the final volume to 10 mL with distilled water.

-

Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (λmax), which is approximately 412 nm, against a reagent blank.[19]

-

-

Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of azithromycin in the unknown samples using the linear regression equation derived from the curve.[19]

Protocol for RP-HPLC-UV Determination of Azithromycin

This protocol outlines a simple reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of azithromycin in bulk and pharmaceutical forms.[6]

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 250 mm × 4.6 mm.[6]

-

Mobile Phase: Isocratic mixture of Methanol (B129727) and Buffer (e.g., phosphate (B84403) buffer) at a ratio of 90:10 (v/v).[6]

-

Flow Rate: 1.5 mL/min.[6]

-

Detection Wavelength: 210 nm.[6]

-

Injection Volume: 500 µL.[6]

-

Temperature: Ambient.

Methodology:

-

Mobile Phase Preparation: Prepare the methanol and buffer solutions. Filter and degas the mobile phase prior to use.

-

Standard Stock Solution: Accurately weigh 10 mg of azithromycin reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase to obtain a concentration of 1.0 mg/mL. Store this stock solution at 4°C.[6]

-

Working Standard Solutions: Prepare fresh working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations suitable for constructing a calibration curve (e.g., starting from 1 µg/mL).

-

Sample Preparation:

-

For tablets, weigh and finely powder at least 20 tablets.

-

Transfer a quantity of powder equivalent to a known amount of azithromycin into a volumetric flask.

-

Add mobile phase, sonicate to dissolve, and dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis: Inject the standard solutions and sample solutions into the HPLC system. Identify the azithromycin peak by its retention time and quantify the amount using the peak area against the calibration curve.

Conclusion

Azithromycin remains a clinically significant antibiotic due to its favorable chemical structure and multifaceted properties. Its 15-membered azalide ring provides a unique pharmacokinetic profile, while its ability to inhibit bacterial protein synthesis ensures broad-spectrum antibacterial efficacy. Furthermore, its capacity to modulate critical inflammatory signaling pathways, such as NF-κB and MAPK, highlights its role as an important immunomodulatory agent. The analytical protocols detailed herein provide robust frameworks for the quality control and quantitative analysis of azithromycin in research and pharmaceutical development settings.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. Azithromycin - Wikipedia [en.wikipedia.org]

- 6. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pfizer Brand of Azithromycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Azithromycin (Zithromax) | C38H72N2O12 | CID 129010025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Azithromycin(83905-01-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. droracle.ai [droracle.ai]

- 13. asiapharmaceutics.info [asiapharmaceutics.info]

- 14. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Azithromycin? [synapse.patsnap.com]

- 16. benchchem.com [benchchem.com]

- 17. Azithromycin treatment modulates the extracellular signal-regulated kinase mediated pathway and inhibits inflammatory cytokines and chemokines in epithelial cells from infertile women with recurrent Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of azithromycin in antiviral treatment: enhancement of interferon-dependent antiviral pathways and mitigation of inflammation may rely on inhibition of the MAPK cascade? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsonline.com [ijpsonline.com]

Initial Studies on the Anti-inflammatory Effects of Azithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a growing body of evidence from initial and subsequent studies has illuminated its potent anti-inflammatory and immunomodulatory effects, independent of its antibiotic activity. These properties have led to its investigation and use in various chronic inflammatory diseases. This technical guide provides an in-depth overview of the foundational studies that first characterized the anti-inflammatory actions of azithromycin, with a focus on quantitative data, detailed experimental protocols, and the core signaling pathways involved.

Core Anti-inflammatory Mechanisms

Early research identified several key mechanisms through which azithromycin exerts its anti-inflammatory effects:

-

Inhibition of Pro-inflammatory Transcription Factors: Azithromycin was found to suppress the activation of critical transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This inhibition prevents the transcription of numerous pro-inflammatory genes, thereby reducing the production of inflammatory mediators.

-

Modulation of Macrophage Phenotype: Initial studies demonstrated that azithromycin can polarize macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory and tissue-reparative M2 phenotype.[2][3]

-

Effects on Neutrophil Function: Azithromycin was shown to influence neutrophil activity, including reducing their influx into inflammatory sites and modulating their oxidative burst.[4]

Quantitative Data from Initial Studies

The following tables summarize key quantitative findings from early in vitro and in vivo studies investigating the anti-inflammatory effects of azithromycin.

Table 1: Inhibition of NF-κB Activation

| Cell Line | Stimulant | Azithromycin Concentration | Inhibition Metric | Quantitative Value | Reference |

| A549 (human lung carcinoma) | TNF-α | 56 µM | IC50 | 56 µM | [5][6][7] |

Table 2: In Vitro Effects on Cytokine Production in Macrophages

| Cell Line | Stimulant | Azithromycin Concentration | Cytokine | Effect | Quantitative Change | Reference |

| J774 (murine macrophages) | IFN-γ + LPS | Not specified | IL-12 | Reduced | Significantly decreased (P < 0.001) | [2] |

| J774 (murine macrophages) | IFN-γ + LPS | Not specified | IL-6 | Reduced | Significantly decreased (P < 0.001) | [2] |

| J774 (murine macrophages) | IFN-γ + LPS | Not specified | IL-10 | Increased | Significantly increased (P = 0.003) | [2] |

| J774 (murine macrophages) | IFN-γ + LPS | Not specified | IL-12/IL-10 Ratio | Decreased | Reduced by 60% | [2] |

| F508del-CF mouse alveolar macrophages (M1-induced) | LPS | 1 mg/L | IL-1β | Reduced | Significantly reduced | [8] |

| F508del-CF mouse alveolar macrophages (M1-induced) | LPS | 1 mg/L | CCL-2 | Reduced | Significantly reduced | [8] |

| F508del-CF mouse alveolar macrophages (M1-induced) | LPS | 1 mg/L | TNF-α | Reduced | Significantly reduced | [8] |

Table 3: In Vitro Effects on Macrophage Phenotype Markers

| Cell Line | Stimulant | Azithromycin Treatment | Marker | Effect | Quantitative Change | Reference |

| J774 (murine macrophages) | IFN-γ + LPS | Not specified | Arginase activity | Increased | 10-fold increase | [2] |

| J774 (murine macrophages) | IFN-γ + LPS | Not specified | iNOS protein | Attenuated | Not specified | [2] |

| J774 (murine macrophages) | IFN-γ + LPS | Not specified | Mannose receptor (M2 marker) | Increased | Not specified | [2] |

| J774 (murine macrophages) | IFN-γ + LPS | Not specified | CD23 (M2 marker) | Increased | Not specified | [2] |

| J774 (murine macrophages) | IFN-γ + LPS | Not specified | CCR7 (M1 marker) | Inhibited | Not specified | [2] |

Table 4: In Vivo Effects on Lung Inflammation in a Murine Model

| Animal Model | Insult | Azithromycin Dose | Parameter | Effect | Quantitative Change | Reference |

| Mice with LPS-induced lung inflammation | Intratracheal LPS | Not specified | NF-κB nuclear translocation in lung homogenates | Inhibited | 52% inhibition (P < 0.05) | [9] |

| Mice with LPS-induced lung inflammation | Intratracheal LPS | Not specified | TNF-α in BAL fluid | Reduced | Significantly reduced | [9] |

| Mice with LPS-induced lung inflammation | Intratracheal LPS | Not specified | G-CSF in BAL fluid | Reduced | Significantly reduced | [9] |

| Mice with LPS-induced lung inflammation | Intratracheal LPS | Not specified | MCP-1 in BAL fluid | Reduced | Significantly reduced | [9] |

Experimental Protocols

In Vitro NF-κB Inhibition Assay (Based on Cheung et al., 2010)

-

Cell Line: A549 human lung carcinoma cells.

-

Assay Principle: A reporter gene assay is used where the luciferase gene is under the control of an NF-κB responsive element. Activation of NF-κB leads to the expression of luciferase, which can be quantified.

-

Procedure:

-

A549 cells are cultured in appropriate media and seeded into 96-well plates.

-

Cells are transfected with the NF-κB-luciferase reporter construct.

-

After an incubation period to allow for gene expression, cells are treated with varying concentrations of azithromycin for a specified duration.

-

NF-κB activation is induced by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Following stimulation, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

In Vitro Macrophage Polarization and Cytokine Analysis (Based on Murphy et al., 2008)

-

Cell Line: J774 murine macrophage cell line.

-

Procedure:

-

J774 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in culture plates and allowed to adhere.

-

To induce M1 (classical) activation, cells are stimulated with Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS).

-

To induce M2 (alternative) activation, cells are stimulated with Interleukin-4 (IL-4) and Interleukin-13 (IL-13).

-

For experimental groups, azithromycin is added to the culture medium at desired concentrations during the stimulation period.

-

After a 24-hour incubation, supernatants are collected for cytokine analysis using Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6, IL-10, and IL-12.

-

Cell lysates are prepared for analysis of M1/M2 markers (e.g., iNOS, arginase) by Western blot or activity assays.

-

In Vivo Murine Model of LPS-Induced Lung Inflammation (Based on Ianaro et al.)

-

Animal Model: Male BALB/c mice.

-

Procedure:

-

Mice are anesthetized.

-

A solution of Lipopolysaccharide (LPS) from E. coli is instilled intratracheally to induce lung inflammation.

-

Azithromycin is administered orally at a specified dose and time point relative to the LPS challenge.

-

At a predetermined time after LPS instillation, animals are euthanized.

-

Bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting and cytokine analysis.

-

Lung tissue is harvested for histological examination and homogenization to assess inflammatory markers and NF-κB activation via Western blot for the p65 subunit in nuclear and cytoplasmic fractions.

-

Signaling Pathways and Experimental Workflows

Azithromycin's Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of azithromycin. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Azithromycin has been shown to interfere with this cascade, contributing to the stability of IκB and preventing NF-κB nuclear translocation.[9][10]

Macrophage Polarization Workflow

This diagram outlines the experimental workflow for studying the effect of azithromycin on macrophage polarization. Monocytes or macrophage cell lines are cultured and then stimulated with specific cytokine cocktails to induce either a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. Azithromycin is introduced to assess its ability to modulate this polarization, and the resulting macrophage phenotype is characterized by analyzing cell surface markers, cytokine secretion profiles, and the expression of key functional enzymes.

Conclusion

The initial studies on the anti-inflammatory properties of azithromycin laid a crucial foundation for understanding its therapeutic potential beyond its antibiotic effects. Through the inhibition of key pro-inflammatory signaling pathways like NF-κB, the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype, and its effects on neutrophil function, azithromycin has demonstrated significant immunomodulatory capabilities. The quantitative data and experimental protocols from these early investigations have been instrumental in guiding further research and the clinical application of azithromycin in a range of chronic inflammatory conditions. This guide serves as a technical resource for researchers and drug development professionals to build upon this foundational knowledge in the ongoing exploration of azithromycin's therapeutic benefits.

References

- 1. Azithromycin for episodes with asthma-like symptoms in young children aged 1–3 years: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Anti-inflammatory activity of azithromycin as measured by its NF-kappaB, inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Azithromycin's Antiviral Potential: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Evidence for Azithromycin (B1666446) in the Context of Viral Infections

Introduction

Azithromycin, a macrolide antibiotic with a well-established safety profile, has garnered significant scientific interest for its potential antiviral and immunomodulatory properties. Beyond its primary antibacterial function of inhibiting protein synthesis by binding to the 50S ribosomal subunit, a growing body of preclinical evidence suggests that azithromycin may modulate the host response to various viral pathogens. This has led to its investigation in the context of several viral infections, including those caused by Zika virus, influenza viruses, rhinoviruses, and coronaviruses.[1][2][3]

This technical guide provides a comprehensive overview of the preliminary research on azithromycin's effects against viral infections, with a focus on quantitative in vitro and in vivo data, detailed experimental methodologies, and the underlying molecular pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Antiviral Activity: Quantitative Data Summary

The antiviral efficacy of azithromycin has been evaluated against a range of viruses in various cell-based assays. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1.1: In Vitro Efficacy of Azithromycin Against RNA Viruses

| Virus | Cell Line | Assay Type | Efficacy Metric | Value (µM) | Reference(s) |

| Zika Virus (ZIKV) | Vero | qRT-PCR / Plaque Assay | EC50 | 6.59 | [4] |

| A549 | qRT-PCR | IC50 | 4.44 | [4] | |

| Huh7 | qRT-PCR | IC50 | 1.23 - 4.97 | [4] | |

| U87 (glial cells) | Flow Cytometry | EC50 | 2.1 - 5.1 | [5] | |

| SARS-CoV-2 | Vero E6 | Not Specified | EC50 | 2.12 | [6][7][8] |

| Influenza A (H1N1) | A549 | Not Specified | IC50 | 58 | [8] |

| Dengue Virus (DENV-2) | Vero | qRT-PCR | IC50 | 3.71 | [4] |

| Ebola Virus (EBOV) | Hela | Pseudovirion Entry Assay | EC50 | 0.69 - 2.79 | [7] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Table 1.2: In Vivo Efficacy of Azithromycin in an Influenza A (H1N1) Mouse Model

| Animal Model | Treatment Protocol | Outcome Measured | Result | Reference(s) |

| Mice infected with A(H1N1)pdm09 | Single intranasal administration | Viral load in lungs | Significantly reduced | [9][10][11] |

| Hypothermia | Relieved | [9][10][11] |

Proposed Mechanisms of Action

Azithromycin's potential antiviral effects are believed to be multifactorial, primarily involving the modulation of the host immune response rather than direct action on viral components. The two main proposed mechanisms are the enhancement of the interferon-mediated antiviral response and the attenuation of excessive inflammation.

Enhancement of Interferon Signaling

In vitro studies have shown that azithromycin can amplify the production of type I and III interferons (IFNs), which are critical for innate antiviral immunity.[12] This effect is thought to be mediated by the upregulation of viral RNA sensors such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5).[12] Upon viral RNA recognition, these sensors trigger a signaling cascade that leads to the phosphorylation and activation of transcription factors like IRF3 (Interferon Regulatory Factor 3), which in turn induces the expression of interferons and interferon-stimulated genes (ISGs).[1]

References

- 1. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 2. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza A Virus Inhibits Alveolar Fluid Clearance in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azithromycin augments rhinovirus-induced IFNβ via cytosolic MDA5 in experimental models of asthma exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Propagation and Titration of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. escholarship.org [escholarship.org]

- 10. Azithromycin Attenuates Lung Inflammation in a Mouse Model of Ventilator-Associated Pneumonia by Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. Azithromycin augments rhinovirus-induced IFNβ via cytosolic MDA5 in experimental models of asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]

Azithromycin's Immunomodulatory Role: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azithromycin (B1666446), a macrolide antibiotic, is increasingly recognized for its significant immunomodulatory properties, independent of its antimicrobial activity. This technical guide provides an in-depth analysis of azithromycin's role in modulating the immune response, with a focus on its effects on key immune cells, the underlying signaling pathways, and its therapeutic potential in inflammatory and infectious diseases. This document summarizes quantitative data on its effects, details key experimental protocols for its study, and provides visual representations of its mechanisms of action.

Introduction

Beyond its established use in treating bacterial infections, azithromycin has demonstrated potent anti-inflammatory and immunomodulatory effects. These properties have led to its investigation and use in chronic inflammatory conditions such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and non-cystic fibrosis bronchiectasis.[1] This guide delves into the cellular and molecular mechanisms that underpin these clinically observed benefits.

Effects on Innate Immunity

Azithromycin profoundly influences the key effector cells of the innate immune system, particularly neutrophils and macrophages.

Neutrophil Modulation

Azithromycin accumulates in neutrophils and modulates their function in a biphasic manner.[2] Initially, it can enhance the oxidative response to particulate stimuli.[2] Subsequently, it promotes a delayed downregulation of the oxidative burst and an increase in neutrophil apoptosis, which is crucial for the resolution of inflammation and prevention of tissue damage.[2][3] Azithromycin has also been shown to inhibit neutrophil accumulation in the airways by affecting interleukin-17 (IL-17) downstream signals.[4]

Quantitative Data: Azithromycin's Effect on Neutrophil Function

| Parameter | Cell Type | Azithromycin Concentration | Effect | Reference |

| Apoptosis | Human PMNs | 10.27% +/- 1.48% (vs. 2.19% +/- 0.42% in controls) after 1h | Significant induction of apoptosis | [3] |

| Oxidative Burst (PMA-stimulated) | Human Neutrophils | IC50: 856 µg/mL (15 min), 30 µg/mL (4h) | Time-dependent inhibition | [5] |

| Neutrophil-mobilizing cytokines (MIP-2, CXCL-5, GM-CSF) | Mouse BAL fluid | Pretreatment | Significant inhibition of mIL-17-induced release | [4] |

Macrophage Polarization

Azithromycin plays a critical role in directing macrophage polarization towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype. This shift is characterized by changes in surface marker expression and cytokine production. Azithromycin treatment of M1-polarized macrophages leads to a significant reduction in pro-inflammatory cytokines such as IL-1β, TNF-α, and CCL-2.[6] Conversely, it promotes the expression of M2 markers like CD209 and the release of anti-inflammatory cytokines.[7][8]

Quantitative Data: Azithromycin's Effect on Macrophage Polarization and Cytokine Production

| Parameter | Cell Type | Azithromycin Concentration | Effect | Reference |

| IL-1β, CCL-2, TNF-α | M1-induced CF and wild-type alveolar macrophages | 1 mg/L | Significant reduction in expression | [6] |

| IL-6 and IL-10 | Human and CF M1 macrophages | Not specified | Significant increase in release | [7][9] |

| CD209+ M2 macrophages | CF macrophages | Not specified | Increased percentage | [7][8] |

| CCL18 | Human and CF M2 macrophages | Not specified | Enhanced release | [7] |

| IL-1α and TNF-α | Human Monocytes | Physiologically achievable concentrations | Decrease in 100% of individuals | [10] |

Effects on Adaptive Immunity

Azithromycin also exerts significant immunomodulatory effects on T-cells, key players in the adaptive immune response.

T-Cell Proliferation and Cytokine Secretion

Azithromycin has been shown to suppress the proliferation of CD4+ T-cells in a dose-dependent manner.[11] This inhibition is accompanied by a reduction in the secretion of several key cytokines, including IL-2, IL-10, and IFN-γ.[11]

Quantitative Data: Azithromycin's Effect on T-Cell Function

| Parameter | Cell Type | Azithromycin Concentration | Effect | Reference |

| CD4+ T-cell Proliferation | Human CD4+ T-cells | 10 mg/L | Reduced to a median proliferation rate of 0.45 | [11] |

| IL-2 Secretion | Human CD4+ T-cells | 10 mg/L | Normalized mean level reduced to 0.40 | [11] |

| IL-10 Secretion | Human CD4+ T-cells | 10 mg/L | Normalized mean level reduced to 0.34 | [11] |

| IFN-γ Secretion | Human CD4+ T-cells | 10 mg/L | Normalized mean level reduced to 0.50 | [11] |

| CD27 Expression | Human T-lymphocytes | 40 µg/ml | Downregulation on activated T-cells | [12] |

Core Signaling Pathways Modulated by Azithromycin

The immunomodulatory effects of azithromycin are mediated through its influence on several key intracellular signaling pathways.

NF-κB Signaling Pathway

A primary mechanism of azithromycin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[13][14] This leads to a downstream reduction in the transcription of pro-inflammatory genes.

Caption: Azithromycin inhibits the NF-κB signaling pathway.

mTOR Signaling Pathway

Azithromycin has been shown to directly inhibit the activity of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, proliferation, and survival.[11][15] This inhibition contributes to its suppressive effects on T-cell activation and proliferation.[11][15]

Caption: Azithromycin suppresses T-cell activation via mTOR inhibition.

Detailed Experimental Protocols

Macrophage Polarization Assay

This protocol details the in vitro polarization of macrophages to study the effects of azithromycin.

-

Cell Culture: Culture J774 murine macrophages or human monocyte-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Plating: Plate cells at a density of 2.5 x 10^5 cells/mL in 24-well plates and allow them to adhere.[13][16]

-

Polarization:

-

M1 Polarization: Add IFN-γ (final concentration 20 ng/mL) to the cell culture.[13][16]

-

M2 Polarization: Add IL-4 and IL-13 (final concentration 10 ng/mL each) to the cell culture.[13][16]

-

Azithromycin Treatment: For experimental wells, add azithromycin at desired concentrations (e.g., 5 to 100 µM) along with the polarizing cytokines.[13]

-

-

Incubation: Incubate the cells overnight at 37°C with 5% CO2.

-

Stimulation: Stimulate the polarized cells with LPS (final concentration 100 ng/mL) and incubate for 24 hours.[16]

-

Analysis:

-

Cytokine Analysis: Collect the supernatant and measure cytokine levels (e.g., IL-12, IL-10, CCL18) using ELISA.[16][17]

-

Surface Marker Analysis: Harvest the cells and stain for M1 (e.g., CD80) and M2 (e.g., CD206, CD209) markers for flow cytometry analysis.[8][17][18]

-

Gene Expression Analysis: Extract RNA and perform qRT-PCR for genes associated with M1 (e.g., iNOS) and M2 (e.g., Arginase-1, CCL18) phenotypes.[8][13]

-

Caption: Experimental workflow for macrophage polarization assay.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes the assessment of neutrophil migration in response to chemoattractants.

-

Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[19][20]

-

Cell Preparation: Resuspend isolated neutrophils in assay medium (e.g., HBSS with Ca2+/Mg2+) at a concentration of 2 x 10^6 cells/mL.[19]

-

Assay Setup:

-

Add chemoattractant (e.g., IL-8 or fMLP) to the lower chamber of a Boyden chamber apparatus.[20][21]

-

For experimental conditions, add azithromycin at desired concentrations to the lower chamber with the chemoattractant.

-

Place a permeable membrane (e.g., 5.0 µm pore size) between the upper and lower chambers.[20]

-

Add the neutrophil suspension to the upper chamber.

-

-

Incubation: Incubate the chamber for 1 hour at 37°C.[20][21]

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the membrane.

-

Count the number of migrated cells on the lower surface of the membrane using light microscopy.[19]

-

T-Cell Proliferation Assay (CFSE)

This protocol outlines the measurement of T-cell proliferation using CFSE dye dilution.

-

T-Cell Isolation: Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

CFSE Labeling: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 0.5 µM for 10 minutes at 37°C.[22]

-

Cell Culture:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies.[23]

-

Add azithromycin at desired concentrations to the experimental wells.

-

-

Incubation: Culture the cells for 3 days.[23]

-

Analysis:

Western Blot for NF-κB Pathway Activation

This protocol details the detection of key proteins in the NF-κB signaling pathway.

-

Cell Treatment: Treat macrophages with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of azithromycin for various time points.

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.[24]

-

Nuclear and Cytoplasmic Fractionation: For analyzing p65 translocation, separate the nuclear and cytoplasmic fractions of the cell lysates.[13]

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα, phospho-IκBα, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[25]

Conclusion

Azithromycin exhibits a multifaceted immunomodulatory profile, influencing a range of immune cells and signaling pathways. Its ability to promote the resolution of inflammation by modulating neutrophil function, driving anti-inflammatory macrophage polarization, and suppressing T-cell activation underscores its therapeutic potential beyond its antimicrobial properties. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory effects of azithromycin. Further research is warranted to fully elucidate its mechanisms of action and optimize its clinical application in a variety of inflammatory and infectious diseases.

References

- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azithromycin modulates neutrophil function and circulating inflammatory mediators in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis, oxidative metabolism and interleukin-8 production in human neutrophils exposed to azithromycin: effects of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azithromycin inhibits neutrophil accumulation in airways by affecting interleukin-17 downstream signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azithromycin impact on neutrophil oxidative metabolism depends on exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. Azithromycin Augments Bacterial Uptake and Anti-Inflammatory Macrophage Polarization in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of clarithromycin and azithromycin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azithromycin suppresses CD4+ T-cell activation by direct modulation of mTOR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azithromycin Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Azithromycin suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization and Characterization of a Liposomal Azithromycin Formulation for Alternative Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 21. criver.com [criver.com]

- 22. mucosalimmunology.ch [mucosalimmunology.ch]

- 23. researchgate.net [researchgate.net]

- 24. Synergistic Effects of Azithromycin and STING Agonist Promote IFN-I Production by Enhancing the Activation of STING-TBK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Azithromycin Resistance Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction